2-Phenylbenzofuran-4-OL chemical structure and properties
2-Phenylbenzofuran-4-OL chemical structure and properties
An In-depth Technical Guide to 2-Phenylbenzofuran-4-OL
Abstract
2-Phenylbenzofuran-4-ol is a heterocyclic aromatic organic compound belonging to the benzofuran class of molecules. Natural and synthetic benzofuran derivatives are of significant interest to researchers in the fields of medicinal chemistry and drug development due to their wide range of biological activities.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 2-Phenylbenzofuran-4-ol. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visual representations of key pathways and workflows.
Introduction
Benzofurans are a class of organic compounds containing a benzene ring fused to a furan ring.[2] This core structure is a common motif in many natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antibacterial, antioxidant, and antiviral activities.[1] The 2-phenylbenzofuran scaffold, in particular, has been the subject of extensive research, leading to the development of compounds with potential applications in treating conditions like Alzheimer's disease, cancer, and parasitic infections.[1][3][4] 2-Phenylbenzofuran-4-ol, a hydroxylated derivative, has been specifically investigated for its potential as a multi-target agent for Alzheimer's disease.[3]
Chemical Structure and Properties
Chemical Structure
The chemical structure of 2-Phenylbenzofuran-4-ol consists of a central benzofuran ring system with a phenyl group substituted at position 2 and a hydroxyl group (-OH) at position 4.
IUPAC Name: 2-phenyl-1-benzofuran-4-ol
Physicochemical Properties
The key physicochemical properties of 2-Phenylbenzofuran-4-ol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| CAS Number | 64663-60-1 | [5] |
| Appearance | Light yellow solid | [3] |
| Purity | Research Grade | [5] |
| Storage Temperature | Recommended Cold-chain transportation | [5] |
Synthesis and Characterization
The synthesis of 2-arylbenzofurans, including 2-Phenylbenzofuran-4-ol, can be achieved through a multi-step reaction sequence starting from substituted 2-hydroxybenzaldehydes. A common approach involves O-alkylation followed by an intramolecular cyclization.[3]
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for 2-arylbenzofuran derivatives.
Experimental Protocols
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A mixture of the appropriate substituted 2-hydroxybenzaldehyde (e.g., o-Vanillin), methyl 2-bromo-2-phenylacetate, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is stirred and heated at 92–94 °C.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled and poured onto an ice/water mixture and kept at 4 °C overnight to precipitate the intermediate product, methyl 2-(2-formyl-methoxyphenoxy)-2-phenylacetate.
-
The intermediate is then hydrolyzed using sodium hydroxide in a water/methanol solution.
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The resulting 2-(2-formyl-methoxyphenoxy)-2-phenylacetic acid is cyclized by heating with anhydrous sodium acetate (AcONa) in acetic anhydride (Ac₂O) at 120–125 °C for 4 hours.
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The mixture is cooled and poured onto ice/water. The precipitate is filtered, washed with cold water, and dried.
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The crude product is recrystallized from n-hexane to yield the methoxy-2-phenylbenzofuran intermediate.
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To a three-necked flask, add acetonitrile, iodine (I₂), and aluminum powder (Al).
-
Reflux the mixture for 3 hours and then cool to room temperature.
-
Add the methoxy-2-phenylbenzofuran intermediate to the mixture and heat to reflux.
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Monitor the reaction progress using TLC. The reaction is typically complete after 24 hours.
-
Concentrate the reaction solution and wash with 5% sodium bisulfite to remove excess iodine, yielding 2-Phenylbenzofuran-4-ol.
Characterization Data
The structure of 2-Phenylbenzofuran-4-ol (referred to as compound 19 in the cited study) was confirmed using NMR spectroscopy.[3]
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¹H NMR (600 MHz, DMSO-d₆): δ 10.03 (s, 1H, OH), 7.88 (dd, J = 8.3, 1.1 Hz, 2H, Ar), 7.48 (m, 2H, Ar), 7.41 (d, J = 0.8 Hz, 1H, Ar), 7.38 (m, 1H, Ar), 7.11 (t, 1H, Ar).[3]
Biological Activity and Mechanism of Action
Derivatives of 2-phenylbenzofuran have been evaluated for a variety of biological activities. 2-Phenylbenzofuran-4-ol, specifically, has shown promise as a multi-target inhibitor for Alzheimer's disease therapy.[3]
Anti-Alzheimer's Disease Activity
Alzheimer's disease (AD) pathology is complex, involving multiple factors such as cholinergic dysfunction and amyloid-beta (Aβ) plaque formation.[3] Drugs that can address more than one of these targets are considered superior therapeutic candidates. 2-Phenylbenzofuran-4-ol has been shown to inhibit both cholinesterases (ChEs) and β-secretase (BACE1), an enzyme critical for Aβ production.[3]
| Target Enzyme | IC₅₀ (µmol·L⁻¹) | Reference Compound | IC₅₀ (µmol·L⁻¹) |
| Acetylcholinesterase (AChE) | - | Donepezil | 0.085 ± 0.01 |
| Butyrylcholinesterase (BChE) | - | - | - |
| β-secretase (BACE1) | < 0.087 | Baicalein | 0.087 ± 0.03 |
| Data from a study on 2-arylbenzofuran derivatives, where compound 19 (2-Phenylbenzofuran-4-ol) showed BACE1 inhibitory activity better than the reference compound Baicalein.[3] A related compound (compound 20) in the same study showed potent AChE inhibition.[3] |
Proposed Multi-Target Mechanism of Action
The therapeutic potential of 2-Phenylbenzofuran-4-ol in Alzheimer's disease stems from its ability to simultaneously modulate both the cholinergic and amyloid pathways.
Antioxidant Properties
The phenolic hydroxyl group on the 2-phenylbenzofuran scaffold is crucial for its antioxidant activity. Stilbenoid-type 2-phenylbenzofuran derivatives act as free radical scavengers.[6] The primary mechanism is believed to be Hydrogen Atom Transfer (HAT), where the hydroxyl group donates a hydrogen atom to neutralize a free radical.[6][7] The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE).[6][7] Other potential mechanisms include single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET).[6]
Safety and Handling
Hazard Identification
The GHS classification for the parent compound, 2-phenylbenzofuran, indicates potential hazards. Users should handle 2-Phenylbenzofuran-4-ol with similar precautions until specific data is available.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation mark) |
| Aquatic Hazard, Chronic | H413: May cause long lasting harmful effects to aquatic life | None |
| Data based on 2-phenylbenzofuran.[4][8] |
Handling and Storage Recommendations
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Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat to prevent skin and eye contact.[9][10]
-
Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][11]
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigerated and/or cold-chain transport.[5]
Conclusion
2-Phenylbenzofuran-4-ol is a promising molecule in the field of medicinal chemistry. Its straightforward synthesis and, most notably, its dual inhibitory action on key enzymatic targets in Alzheimer's disease—BACE1 and cholinesterases—make it a valuable lead compound for further investigation. Its inherent antioxidant properties, attributed to the phenolic hydroxyl group, add to its therapeutic potential. Further preclinical studies are warranted to fully elucidate its efficacy, pharmacokinetic profile, and safety for potential development as a multi-target therapeutic agent.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]
- 5. 64663-60-1|2-Phenylbenzofuran-4-ol|BLD Pharm [bldpharm.com]
- 6. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Phenyl-benzofuran | C14H10O | CID 3517936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
